(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid
Description
(2S)-3-Amino-2-(4-fluorophenyl)propanoic acid, also referred to as L-4-fluorophenylalanine, is a fluorinated derivative of the canonical amino acid L-phenylalanine. Its structure features a 4-fluorophenyl group at the β-carbon and an amino group at the α-carbon, with an (S)-configuration at the chiral center . The fluorine substitution enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a valuable scaffold in medicinal chemistry, particularly in targeting amino acid transporters and enzymes.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYJBABWRDJSO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and glycine. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted fluorophenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a substrate for enzyme studies and protein engineering.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist for certain receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of phenylalanine derivatives with modifications to the aromatic ring or side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small size optimize LAT1 binding without steric hindrance, whereas hydroxyl groups (as in tyrosine) increase polarity, reducing blood-brain barrier penetration .
- Halogen Substitutions : Bromine and iodine analogs (e.g., 3-iodo-L-tyrosine) show enhanced target residence times due to halogen bonding but may suffer from metabolic instability .
- Phosphonate and Boronate Derivatives : These groups mimic phosphate transition states, enabling enzyme inhibition (e.g., alkaline phosphatases or proteases) but reducing transporter compatibility .
Biological Activity
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid, also referred to as (S)-2-amino-3-(4-fluorophenyl)propanoic acid, is a fluorinated derivative of the amino acid phenylalanine. Its unique structure includes an amino group, a carboxylic acid group, and a para-fluorophenyl substituent, which contribute to its biological activity and potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13FNO2
- Molecular Weight : 277.27 g/mol
- Chirality : The compound features a chiral center at the second carbon, which is crucial for its biological interactions.
This compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of glutamate receptors, influencing synaptic transmission and plasticity. This modulation can lead to various neuropharmacological effects, including neuroprotection and enhancement of cognitive functions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to target receptors compared to non-fluorinated analogs.
Biological Activity
Research indicates that this compound can function as a substrate for enzymes involved in neurotransmitter synthesis, particularly tyrosine hydroxylase, which is critical for catecholamine biosynthesis. Its structural similarity to natural amino acids allows it to participate in various biochemical pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases.
- Cognitive Function Enhancement : In animal models, administration of this compound resulted in improved memory retention and learning capabilities, indicating its role in cognitive enhancement.
- Receptor Interaction Studies : Binding assays have shown that this compound interacts with various receptors involved in neurotransmission. These interactions are critical for understanding its mechanism of action and therapeutic potential.
Table 2: Relevant Case Studies
| Study Focus | Findings |
|---|---|
| Oxidative Stress Protection | Demonstrated protective effects against neuronal apoptosis |
| Cognitive Enhancement | Improved learning and memory retention in animal models |
| Receptor Interaction | Confirmed binding with neurotransmitter receptors |
Applications in Research and Medicine
The unique properties of this compound make it a valuable tool in various fields:
- Pharmaceutical Development : Utilized as a precursor in synthesizing drugs targeting neurological disorders.
- Neuroscience Research : Employed in studies investigating neurotransmitter systems and their implications for mental health conditions such as depression and anxiety.
- Biochemical Assays : Used to evaluate the effects of amino acid modifications on protein function.
- Analytical Chemistry : Serves as a standard in analytical methods for calibrating instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
